molecular formula C28H20BrN5O3S2 B12380623 Aurora kinase inhibitor-12

Aurora kinase inhibitor-12

カタログ番号: B12380623
分子量: 618.5 g/mol
InChIキー: XFGIJDSXMISXTJ-STZFKDTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aurora kinase inhibitor-12 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating processes such as centrosome maturation, chromosome alignment, and cytokinesis. Overexpression of Aurora kinases has been linked to various cancers, making them attractive targets for cancer therapy .

準備方法

The synthesis of Aurora kinase inhibitor-12 typically involves the construction of a pyrimidine-based scaffold, which is a common structure in many kinase inhibitors . The synthetic route may include the following steps:

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Aurora kinase inhibitor-12 can undergo several types of chemical reactions:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.

科学的研究の応用

Aurora kinase inhibitor-12 has a wide range of applications in scientific research:

作用機序

Aurora kinase inhibitor-12 exerts its effects by binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. This leads to the disruption of key processes in cell division, such as centrosome maturation and chromosome alignment. The inhibition of Aurora kinase activity results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

The molecular targets of this compound include:

類似化合物との比較

Aurora kinase inhibitor-12 can be compared with other Aurora kinase inhibitors such as alisertib, danusertib, and tozasertib:

This compound is unique in its specific binding affinity and selectivity profile, which may offer advantages in terms of efficacy and safety compared to other inhibitors.

特性

分子式

C28H20BrN5O3S2

分子量

618.5 g/mol

IUPAC名

N-[5-(4-bromophenyl)-1,3-thiazol-4-yl]-2-[[(4Z)-4-[(2-hydroxyphenyl)methylidene]-5-oxo-2-phenylimidazole-1-carbothioyl]amino]acetamide

InChI

InChI=1S/C28H20BrN5O3S2/c29-20-12-10-17(11-13-20)24-25(31-16-39-24)33-23(36)15-30-28(38)34-26(18-6-2-1-3-7-18)32-21(27(34)37)14-19-8-4-5-9-22(19)35/h1-14,16,35H,15H2,(H,30,38)(H,33,36)/b21-14-

InChIキー

XFGIJDSXMISXTJ-STZFKDTASA-N

異性体SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3O)/C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br

正規SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3O)C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。